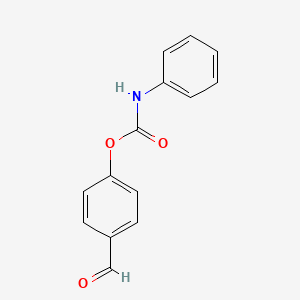

4-FORMYLPHENYL N-PHENYLCARBAMATE

Description

Contextualization within the Chemistry of Substituted Aryl Carbamates

Substituted aryl carbamates are a class of organic compounds characterized by a carbamate (B1207046) group (-NHCOO-) attached to an aromatic ring. This functional group is essentially a hybrid of an amide and an ester, conferring upon it a unique set of properties, including chemical stability and the ability to participate in various biological interactions. researchgate.net In the realm of medicinal chemistry, the carbamate moiety is a key structural motif found in numerous approved drugs and is often employed as a stable bioisostere for the more labile peptide bond. researchgate.netnih.gov

Aryl carbamates, in general, are synthesized through several established methods, including the reaction of isocyanates with phenols, the Curtius rearrangement of acyl azides followed by trapping with phenols, and the reaction of chloroformates with anilines. uni.lu The specific placement and nature of substituents on the aryl ring or the carbamate nitrogen can significantly influence the molecule's physical, chemical, and biological properties. 4-FORMYLPHENYL N-PHENYLCARBAMATE, with its phenyl group on the nitrogen and a formyl-substituted phenyl group on the oxygen, is a prime example of a strategically designed aryl carbamate. The electron-withdrawing nature of the formyl group can influence the reactivity of the carbamate linkage and the aromatic ring.

The general structure of an aryl carbamate allows for extensive derivatization, making it a versatile scaffold in drug discovery and materials science. For instance, variations in the substituents can modulate properties like solubility, lipophilicity, and binding affinity to biological targets. researchgate.net

Significance of the Formylphenyl Moiety as a Synthetic Handle

The defining feature of this compound, which sets it apart from many other aryl carbamates, is the presence of a formyl (-CHO) group on the phenyl ring. This aldehyde functionality serves as a highly versatile "synthetic handle," a reactive site that allows for a wide range of chemical transformations. The aldehyde group can readily undergo numerous reactions, providing a gateway to a diverse library of derivatives.

Common reactions involving the formyl group include:

Condensation Reactions: The aldehyde can react with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with semicarbazides or thiosemicarbazides to produce semicarbazones and thiosemicarbazones, respectively. researchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and molecules with potential biological activities.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for carbon-carbon bond formation and the introduction of new structural motifs.

Reduction: The aldehyde can be easily reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized.

Oxidation: Oxidation of the aldehyde group yields a carboxylic acid (-COOH), introducing another important functional group for further synthetic manipulations, such as esterification or amidation.

Cycloaddition Reactions: The formyl group can participate in cycloaddition reactions, such as the [3+2] cycloaddition with nitrile oxides, to generate heterocyclic rings like isoxazoles. researchgate.net

The strategic placement of this formyl group at the para-position of the phenyl ring provides a site for molecular elaboration that is spatially distinct from the carbamate functionality, allowing for independent and selective modifications at either end of the molecule.

Overview of Research Trajectories Involving this compound Derivatives

The synthetic versatility of this compound has led to its use as a starting material in several promising areas of research, most notably in the development of new therapeutic agents.

Antimicrobial Agents: A significant body of research has focused on the synthesis of novel antimicrobial agents derived from this compound. By reacting the formyl group with various nucleophiles, researchers have created derivatives incorporating different pharmacophores known for their antimicrobial properties. For example, derivatives containing isoxazole (B147169), nitrofuran, and hydrazide moieties have shown notable activity against both Gram-positive and Gram-negative bacteria. researchgate.net The general strategy involves condensing the parent aldehyde with hydrazides or other nitrogen-containing compounds to generate Schiff bases, which are then cyclized or further modified.

Anticancer Agents: The development of new anticancer agents is another active area of investigation. While direct studies on this compound itself are limited in this context, the broader class of carbamate-containing compounds and molecules with formylphenyl groups have shown promise. For instance, various coumarin (B35378) derivatives, which can be synthesized from precursors with similar functionalities, have demonstrated anticancer properties. nih.gov The ability to generate a wide range of derivatives from this compound makes it an attractive scaffold for screening for potential anticancer activity. Research has shown that certain hydrazone derivatives exhibit significant cytotoxicity against cancer cell lines. nih.gov

The following table provides a summary of the key research applications and the types of derivatives synthesized from this compound.

| Research Area | Derivative Type | Synthetic Approach |

| Antimicrobial | Isoxazoles, Nitrofurans, Thiosemicarbazones, Isonicotinoylhydrazides | [3+2] Cycloaddition and condensation reactions of the formyl group. researchgate.net |

| Anticancer | Hydrazones, Coumarin-like structures | Condensation reactions to form hydrazones; potential for multi-step synthesis of complex heterocycles. nih.govnih.gov |

The physicochemical properties of this compound are summarized in the table below, based on available data. uni.lu

| Property | Value |

| Molecular Formula | C₁₄H₁₁NO₃ |

| Molecular Weight | 241.24 g/mol |

| Appearance | Solid |

| SMILES | O=Cc1ccc(OC(=O)Nc2ccccc2)cc1 |

| InChI | InChI=1S/C14H11NO3/c16-10-11-6-8-13(9-7-11)18-14(17)15-12-4-2-1-3-5-12/h1-10H,(H,15,17) |

Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-10-11-6-8-13(9-7-11)18-14(17)15-12-4-2-1-3-5-12/h1-10H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFODGWHRDEZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190571 | |

| Record name | 4-(((Phenylamino)carbonyl)oxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37076-88-3 | |

| Record name | NSC 164625 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037076883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC164625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(((Phenylamino)carbonyl)oxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FORMYLPHENYL N-PHENYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Formylphenyl N Phenylcarbamate

Strategies for the Construction of the N-Phenylcarbamate Scaffold

The formation of the N-phenylcarbamate core is the foundational step in the synthesis. Among various methods for creating carbamates, the reaction involving isocyanates is particularly direct and common. mit.edu

Reaction of Phenolic Precursors with Isocyanates

The most prominent strategy for constructing the N-phenylcarbamate scaffold is the reaction of a phenolic precursor with phenyl isocyanate. mit.eduresearchgate.net This reaction involves a nucleophilic attack from the oxygen of the phenolic hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. This process is versatile and can be applied to a range of substituted phenols and isocyanates to produce a diverse library of carbamate (B1207046) products. The reaction is often facilitated by a catalyst and proceeds efficiently under controlled conditions. While other methods, such as those using phosgene (B1210022) derivatives or the reductive carbonylation of nitroaromatics, exist for carbamate synthesis, the isocyanate-phenol route is often favored for its relative simplicity and the availability of starting materials. mit.eduresearchgate.net

Integration of the 4-Formylphenyl Fragment into the Carbamate Structure

The defining feature of 4-formylphenyl N-phenylcarbamate is the aldehyde group positioned para to the carbamate linkage. This is achieved by using 4-hydroxybenzaldehyde (B117250) as the phenolic starting material. researchgate.netwikipedia.org The key to this synthesis is the chemoselectivity of the reaction. The phenyl isocyanate reacts preferentially with the acidic hydroxyl group of 4-hydroxybenzaldehyde rather than the carbonyl group of the aldehyde. The hydroxyl group's oxygen is a much stronger nucleophile in this context than the aldehyde's carbonyl oxygen. While isocyanates can react with aldehydes, the conditions are different, and the reaction with the phenolic hydroxyl is significantly more favorable, ensuring the aldehyde functionality remains intact for potential subsequent reactions. brainly.com This makes the resulting molecule a useful intermediate for further derivatization, such as in the synthesis of certain isoxazole (B147169) and nitrofuran derivatives. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of this compound involves manipulating several reaction parameters to maximize yield and purity while minimizing side reactions. Key variables include the choice of solvent, reaction temperature, and the type and concentration of any catalyst used.

Aprotic solvents are generally preferred to prevent any reaction with the highly reactive isocyanate. The reaction temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts. mit.edu Catalysts, though not always necessary, can significantly accelerate the reaction. Lewis acids or tertiary amines are often employed for this purpose. For instance, the synthesis of related carbamates has been shown to be effective in various solvents and with different catalysts, highlighting the range of conditions that can be explored for optimization. A study attempting to synthesize phenyl carbamate from phenol (B47542) and urea (B33335) explored various solvents, including isopropyl alcohol, dichloromethane, and tetrahydrofuran, and used zinc chloride as a Lewis acid catalyst. union.edu

The table below illustrates typical parameters that are varied during the optimization of related carbamate syntheses, based on data from patent literature for the synthesis of ethyl phenylcarbamate. google.com

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Solvent | Dimethylacetamide (DMAC) | Toluene | Acetonitrile |

| Catalyst | Ni(Cod)₂ | Pd(OAc)₂ | None |

| Temperature | 155 °C | 150 °C | 160 °C |

| Time | 11 h | 6 h | 12 h |

| Yield | 42% | 35% | 28% |

This table is illustrative of optimization parameters for a related carbamate synthesis and does not represent specific results for this compound.

Such systematic variation of conditions is crucial for developing an efficient and scalable process for the synthesis of this compound.

Chemical Transformations and Reactivity of 4 Formylphenyl N Phenylcarbamate

Participation in [3+2]-Cycloaddition Reactions

The aldehyde functional group in 4-formylphenyl N-phenylcarbamate serves as a 2π component in [3+2]-cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. thieme.demsu.edu A notable example is its reaction with azomethine ylides, which are 1,3-dipoles. nih.gov These ylides can be generated in situ from various precursors, such as the decarboxylation of N-phthaloylglycine or the deprotonation of α-imino-esters. nih.govbeilstein-journals.org

The reaction of this compound with an azomethine ylide proceeds via a concerted mechanism to yield highly substituted pyrrolidine (B122466) rings. thieme.de Research has demonstrated the synthesis of novel phenylcarbamates bearing isoxazole (B147169) moieties through [3+2]-cycloaddition pathways involving this compound, highlighting its utility in generating structurally diverse molecules. researchgate.net The regioselectivity and stereoselectivity of these reactions are often high, providing a direct route to complex heterocyclic scaffolds. nih.govnih.gov

Table 1: Examples of [3+2]-Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product Class |

| Azomethine Ylide | This compound | Substituted Pyrrolidines |

| Nitrile Oxide | This compound | Substituted Isoxazolines |

Condensation Reactions with Diverse Chemical Entities

The formyl group of this compound is highly susceptible to condensation reactions with a wide range of nucleophiles, particularly active methylene (B1212753) compounds. organic-chemistry.orgnih.govrsc.org These reactions, often catalyzed by a weak base like piperidine (B6355638) or conducted in a suitable solvent like acetic acid, result in the formation of a new carbon-carbon double bond. nih.gov

For instance, novel phenylcarbamate derivatives incorporating thiosemicarbazone, isonicotinoylhydrazide, and pyridine (B92270) moieties have been synthesized through condensation reactions with this compound. researchgate.net The resulting products often exhibit interesting biological activities. researchgate.net The Knoevenagel condensation, a classic example, would involve the reaction of this compound with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to yield the corresponding dicyanovinyl or cyanocinnamic ester derivatives, respectively. organic-chemistry.org

Table 2: Products from Condensation Reactions of this compound

| Reactant | Product Functional Group |

| Thiosemicarbazide (B42300) | Thiosemicarbazone |

| Isonicotinoylhydrazide | Isonicotinoylhydrazone |

| Substituted Anilines | Schiff Base (Imine) |

| Active Methylene Compounds (e.g., Malononitrile) | α,β-Unsaturated Carbonyl |

Multi-component Reaction Pathways Involving the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient in generating molecular complexity. nih.govresearchgate.net The aldehyde functionality of this compound makes it an ideal candidate for several important MCRs, such as the Ugi and Passerini reactions. nih.govorganic-chemistry.org

In a hypothetical Ugi four-component reaction (U-4CR), this compound would act as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org The initial step involves the formation of an imine between the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylate to ultimately yield an α-acylamino carboxamide derivative. nih.gov Similarly, in a Passerini three-component reaction (P-3CR), this compound, a carboxylic acid, and an isocyanide would combine to produce an α-acyloxy carboxamide. researchgate.netrsc.org These pathways offer a rapid and diversity-oriented approach to complex molecular scaffolds. nih.gov

Reactivity at the Formyl Group for Further Functionalization

The formyl group is a versatile functional handle for a wide array of chemical transformations beyond cycloadditions and condensations. Standard organic reactions can be employed to modify this group, leading to a variety of derivatives.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, yielding 4-(N-phenylcarbamoyloxy)benzoic acid. This transformation can be achieved using a range of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, producing phenyl N-[4-(hydroxymethyl)phenyl]carbamate. nih.gov Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Imination: As a precursor to the Ugi reaction, the formation of an imine (Schiff base) through reaction with primary amines is a fundamental transformation. This reaction is typically reversible and can be driven to completion by removal of water.

Wittig Reaction: The formyl group can undergo olefination via the Wittig reaction, reacting with a phosphorus ylide to form an alkene. This allows for the extension of the carbon chain and the introduction of a double bond with controlled stereochemistry.

Transformations of the N-Phenylcarbamate Linkage

The N-phenylcarbamate (or phenyloxycarbonyl, Phoc) linkage is generally stable but can be cleaved under specific conditions to release the corresponding amine or to form other derivatives. nih.gov This functionality can serve as a protecting group for amines. nih.gov

The cleavage of the carbamate (B1207046) is typically achieved under basic conditions. nih.gov Strong basic hydrolysis, for instance with hydroxide (B78521) anions, can lead to the deprotection of the amine. nih.gov Milder conditions using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) have also been explored. nih.gov Interestingly, the reaction of phenylcarbamates derived from primary amines with TBAF can lead to the formation of symmetrical ureas via an isocyanate intermediate. nih.gov The N-phenylcarbamate linkage can also undergo thermal cleavage to yield phenyl isocyanate and the corresponding phenol (B47542). researchgate.net

Design and Synthesis of Advanced Derivatives Incorporating the 4 Formylphenyl N Phenylcarbamate Framework

Derivatives Featuring Heterocyclic Moieties via Cycloaddition and Condensation

The aldehyde group of 4-formylphenyl N-phenylcarbamate is a key handle for building various heterocyclic rings. Through strategic [3+2]-cycloaddition and condensation reactions, a range of derivatives incorporating isoxazole (B147169), nitrofuran, thiosemicarbazone, hydrazide, and pyridine (B92270) moieties have been successfully synthesized. researchgate.net

Synthesis of Isoxazole-Containing Phenylcarbamates

Isoxazole rings can be incorporated into the phenylcarbamate structure through [3+2]-cycloaddition reactions. researchgate.net This class of reaction, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles. wikipedia.org The process typically involves reacting the aldehyde group of this compound with a precursor that generates a nitrile oxide in situ. The nitrile oxide then undergoes cycloaddition with an alkyne or alkene to form the isoxazole ring, resulting in a hybrid molecule that contains both the phenylcarbamate and isoxazole motifs. Research has shown that derivatives containing the isoxazole moiety are among the most active in certain biological screenings. researchgate.net

Preparation of Nitrofuran-Based Phenylcarbamate Analogs

Nitrofuran-based analogs of phenylcarbamate have been prepared via condensation reactions. researchgate.net This synthesis involves the reaction of the formyl group on the this compound with a suitable nitrofuran derivative containing a reactive methylene (B1212753) group. The condensation reaction, often catalyzed by a base, results in the formation of a new carbon-carbon double bond, linking the phenylcarbamate framework to the nitrofuran heterocycle. These nitrofuran-containing derivatives have demonstrated significant activity in antimicrobial studies. researchgate.net

Derivatization to Thiosemicarbazone and Hydrazide Structures

The formyl functional group is readily converted into thiosemicarbazone and hydrazide structures through condensation reactions. researchgate.net

Thiosemicarbazones: These are formed by reacting this compound with thiosemicarbazide (B42300). The lone pair of electrons on the primary amine of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a C=N double bond after dehydration.

Hydrazides: Similarly, condensation with hydrazides, such as isonicotinoylhydrazide, yields the corresponding hydrazone derivatives. researchgate.net These reactions provide a straightforward method to introduce new functional groups and potential metal-coordinating sites into the molecule. Hydrazide derivatives, in particular, have been identified as possessing notable biological activity. researchgate.net

Formation of Pyridine and Other Nitrogen-Containing Heterocyclic Adducts

Phenylcarbamates featuring pyridine moieties have also been synthesized from this compound. researchgate.net One established method for creating such structures involves a multi-component reaction, such as the Hantzsch pyridine synthesis. In this approach, the aldehyde can be reacted with a β-ketoester (like ethyl acetoacetate) and a nitrogen source (such as ammonia (B1221849) or ammonium (B1175870) acetate) to construct the dihydropyridine (B1217469) ring, which can be subsequently oxidized to the pyridine ring.

Construction of Spiro Compounds Utilizing this compound

While direct synthesis of spiro compounds from this compound is not extensively documented in the reviewed literature, the aldehyde functionality is a key participant in reactions that form spirocycles. nih.govnih.gov Spiro compounds feature two rings connected by a single common atom, and their unique three-dimensional structure is of great interest in medicinal chemistry. nih.gov

The aldehyde group of this compound can act as a crucial electrophile in multi-component reactions (MCRs) designed to build spirocyclic frameworks. beilstein-journals.orgnih.gov For instance, in a typical reaction pathway, the aldehyde could undergo a Knoevenagel condensation with a suitable active methylene compound. nih.gov The resulting product could then act as a dienophile in a subsequent Diels-Alder cycloaddition or as a dipolarophile in a 1,3-dipolar cycloaddition to generate a spiro center. beilstein-journals.orgresearchgate.net One such strategy involves the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from an isatin (B1672199) and an amino acid) to a dipolarophile, which could be derived from our title compound, to create complex spirooxindole scaffolds. researchgate.netmdpi.com These MCRs offer an efficient route to complex molecular architectures from simple starting materials in a single pot. nih.gov

Strategic Functionalization of Aromatic Rings within the Carbamate (B1207046) Structure

The this compound molecule contains two distinct aromatic rings that can be chemically modified to tune the molecule's properties. The strategic functionalization of these rings is a key aspect of medicinal chemistry design. researchgate.net

The phenyl ring attached to the nitrogen of the carbamate group is activated towards electrophilic aromatic substitution. The carbamate group (-NH-C(=O)O-) is generally an ortho-, para-directing group due to the lone pair on the nitrogen atom. Therefore, reactions like halogenation or nitration would be expected to substitute at the ortho and para positions of this ring.

Conversely, the phenyl ring bearing the aldehyde (formyl) group is deactivated towards electrophilic substitution. The formyl group (-CHO) is a meta-directing deactivator. Therefore, electrophilic attack on this ring would primarily occur at the positions meta to the aldehyde. These differing electronic properties allow for selective functionalization of one ring over the other, providing a route to a wide range of structurally diverse analogs.

Computational and Theoretical Investigations of 4 Formylphenyl N Phenylcarbamate and Its Analogs

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, dictated by the arrangement of its electrons and nuclei. For molecules like 4-formylphenyl N-phenylcarbamate, these studies reveal how the interplay of the phenyl, carbamate (B1207046), and formyl groups influences its stability and chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as orbital energies. researchgate.netnih.gov For analogs of this compound, DFT methods like B3LYP are commonly employed to study structural parameters and reactivity. researchgate.netnih.gov

DFT studies on related aromatic carbamates and aldehydes help in understanding charge distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP, for instance, can identify the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the formyl group's oxygen and the carbamate's carbonyl oxygen are expected to be electron-rich, while the hydrogen of the N-H group is electron-poor. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net

| Compound Type | Method/Basis Set | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Substituted Phenylcarbene | B3LYP | Singlet-Triplet Splitting (ΔEST) | Aryl substituents significantly affect ΔEST, with p-amino substitution lowering it by 4.7 kcal/mol compared to the parent phenylcarbene. | nih.gov |

| 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate | B3LYP/6-31+G(d,p) | HOMO-LUMO Gap | The calculated energy gap is 4.4437 eV, indicating the charge transfer characteristics within the molecule. | researchgate.net |

| Oxadiazole Derivative with Phenylcarbonyloxy Groups | CAM-B3LYP/6-31+G* | Conformational Energy Difference | Different conformers were found to be thermodynamically stable, with an energy difference of 2.64 kcal/mol. | nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory for molecular analysis. acs.orgnih.gov Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate energies and descriptions of electron correlation effects, which are crucial for studying reaction mechanisms and non-covalent interactions.

For analogs of this compound, ab initio calculations have been used to investigate hydration patterns and the weakening of C=O and N-H bonds upon interaction with water molecules. acs.org Such studies on formamide (B127407) and acetaldehyde (B116499) show that electrostatic interactions are key in predicting the structure of hydrated clusters. acs.org Furthermore, higher-level ab initio methods are employed to refine the energies obtained from less computationally expensive methods, providing benchmark values for properties like rotational barriers. nih.govresearchgate.net

Analysis of Potential Energy Surfaces for Reaction Mechanisms

The potential energy surface (PES) is a conceptual and mathematical framework that maps the energy of a molecular system as a function of its geometry. researchgate.net By exploring the PES, chemists can identify stable reactants, products, and intermediates (which correspond to minima on the surface) as well as the transition states that connect them (saddle points). This analysis is vital for understanding reaction mechanisms, predicting reaction rates, and determining product distributions.

For carbamates, PES analysis has been instrumental in studying isomerization processes. nih.govresearchgate.net For example, studies on tertiary carbamates have used PES scans to elucidate the complex pathways of rotation around the C-N bond, revealing that transition states often feature a pyramidalized nitrogen atom, in contrast to the planar nitrogen in the ground state minima. nih.gov The formation of carbamates from the reaction of amines with CO2 has also been investigated using quantum chemical methods to calculate activation energies for different reaction pathways, showing that carbamate formation is generally the most favorable route. researchgate.net

Conformational Dynamics and Rotational Barrier Determinations

Molecules like this compound are not static; they exhibit a range of dynamic behaviors, including the rotation of substituent groups around single bonds. The energy required to move from one conformational isomer (rotamer) to another is known as the rotational barrier.

Computational studies have been crucial in quantifying these barriers for carbamates. The rotational barrier around the carbamate C-N bond is a well-studied phenomenon. For a typical N-alkylcarbamate, this barrier is approximately 16 kcal/mol. nih.govnd.edu However, in N-phenylcarbamates, this barrier is notably lower, around 12.5 kcal/mol. nih.govnd.edu This reduction is attributed to the electronic effects of the phenyl ring. Computational results suggest that electron-withdrawing groups attached to the nitrogen, such as a pyrimidyl ring, can lower the barrier even further (to <9 kcal/mol) by increasing the single-bond character of the C-N bond. nih.govnd.edu These computational findings are often correlated with experimental data from dynamic NMR spectroscopy. mdpi.com

| Compound | Method | Rotational Barrier (ΔG‡) | Key Finding | Reference |

|---|---|---|---|---|

| N-alkylcarbamate (general) | Experimental | ~16 kcal/mol | Baseline barrier for C-N bond rotation. | nih.govnd.edu |

| N-phenylcarbamate (general) | Experimental | 12.5 kcal/mol | Phenyl group lowers the rotational barrier. | nih.govnd.edu |

| N-(2-pyrimidyl)carbamates | Experimental & Computational | <9 kcal/mol | Strongly electron-withdrawing pyrimidyl ring significantly lowers the barrier. | nih.govnd.edu |

| N-methyl-N-benzhydrylformamide | DFT (M06-2X/6-311+G*) | 20-23 kcal/mol | The barrier for formyl group rotation is substantial and relatively independent of ortho-halogen substituents. | mdpi.com |

Exploration of Intermolecular Interactions, Including C-H⋯O Hydrogen Bonding

Non-covalent interactions, while weaker than covalent bonds, are critical in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. In this compound, several such interactions are possible, including conventional N-H⋯O hydrogen bonds and weaker C-H⋯O and C-H⋯π interactions.

The formyl group (CHO) offers a particularly interesting case for a weak hydrogen bond, the C-H⋯O interaction. Theoretical studies have confirmed the existence and importance of such bonds. rsc.org X-ray crystallography on complexes of aldehydes has provided experimental proof for intramolecular formyl C-H⋯O hydrogen bonds. rsc.org These bonds are considered "induced" or "cooperative," meaning their strength can be enhanced by other molecular features, such as coordination to a Lewis acid. rsc.org Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect these interactions into their fundamental components (electrostatic, exchange, induction, and dispersion) to understand their nature. While intrinsically weaker than conventional O-H⋯O hydrogen bonds, C-H⋯O interactions are recognized as significant directional forces in molecular recognition and crystal engineering. mdpi.combohrium.com

Solvent Effects on Molecular and Reaction Energetics using Continuum Models

Most chemical processes occur in solution, where the solvent can have a profound impact on molecular structure, stability, and reactivity. youtube.com Continuum solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for these effects. nih.govacs.org In these models, the solute is placed in a cavity within a continuous medium characterized by the solvent's dielectric constant.

These models are used to calculate solvation free energies, which can be combined with gas-phase energies to predict equilibria and reaction rates in solution. acs.org For instance, studies on aromatic esters have used both continuum models and explicit solvent molecules in molecular dynamics simulations to understand their behavior in the liquid state. nih.gov The choice of the cavity size and shape in a continuum model can significantly influence the calculated properties. youtube.com For reactions involving charged or highly polar species, accurately modeling the solvent environment is essential for obtaining results that reflect experimental reality.

Advanced Spectroscopic and Mechanistic Characterization Methodologies for 4 Formylphenyl N Phenylcarbamate Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-formylphenyl N-phenylcarbamate, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift (δ), typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The proton on the carbamate (B1207046) nitrogen (N-H) would also likely present as a broad singlet. The protons on the two distinct phenyl rings would appear in the aromatic region (approximately 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their position relative to the formyl and carbamate substituents. The protons on the phenyl ring bearing the formyl group are expected to be more deshielded than those on the N-phenyl ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde group would be highly deshielded, appearing around 190 ppm. The carbamate carbonyl carbon would also have a characteristic downfield shift, typically in the range of 150-155 ppm. The aromatic carbons would generate a series of signals between 118 and 150 ppm, with the carbon attached to the formyl group (ipso-carbon) and the carbamate oxygen showing distinct shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical functional group ranges and may vary in experimental conditions.)

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aldehyde Proton | ¹H | 9.5 - 10.5 | Singlet |

| Carbamate N-H | ¹H | 8.5 - 9.5 | Broad Singlet |

| Aromatic Protons | ¹H | 7.0 - 8.5 | Doublets, Triplets |

| Aldehyde Carbonyl | ¹³C | ~190 | N/A |

| Carbamate Carbonyl | ¹³C | 150 - 155 | N/A |

| Aromatic Carbons | ¹³C | 118 - 150 | N/A |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₄H₁₁NO₃), the expected exact mass is 241.0739 g/mol . In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass would confirm the compound's elemental composition.

Electron ionization (EI) is a common MS technique that causes the molecule to fragment in a predictable manner. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. For this compound, key fragmentation pathways could include:

Cleavage of the carbamate ester bond, leading to fragments corresponding to the isocyanate radical (Ph-N=C=O) and the 4-formylphenoxyl radical.

Loss of the formyl group (-CHO) from the molecular ion.

Decarboxylation (loss of CO₂) from the carbamate linkage.

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

|---|---|---|

| [M]⁺ | [C₁₄H₁₁NO₃]⁺ | 241 |

| [M - CHO]⁺ | [C₁₃H₁₀NO₂]⁺ | 212 |

| [C₇H₅O₂]⁺ | [HO-C₆H₄-CHO]⁺ | 121 |

| [C₇H₅NO]⁺ | [PhNCO]⁺ | 119 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a sample.

The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. The presence of the aldehyde group would be indicated by a strong C=O stretching vibration, typically appearing around 1700 cm⁻¹. The N-H stretching vibration of the carbamate group would be observed as a sharp peak in the region of 3300-3400 cm⁻¹. Furthermore, the carbamate C=O stretch would also be present, usually around 1730-1700 cm⁻¹, potentially overlapping with the aldehyde C=O stretch. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl rings would appear in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carbamate N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aldehyde C=O | Stretch | ~1700 |

| Carbamate C=O | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O | Stretch | 1200 - 1300 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match between the experimental and calculated values provides strong evidence for the compound's purity and proposed formula.

For this compound, with the molecular formula C₁₄H₁₁NO₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00).

Table 4: Elemental Analysis Data for C₁₄H₁₁NO₃ (Molecular Weight: 241.24 g/mol )

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Carbon (C) | 69.70 | (To be determined experimentally) |

| Hydrogen (H) | 4.60 | (To be determined experimentally) |

| Nitrogen (N) | 5.81 | (To be determined experimentally) |

Experimental values that fall within ±0.4% of the theoretical values are generally considered to confirm the elemental composition and purity of the synthesized compound.

Exploration of Bioactive Potential and Applied Chemical Utility of 4 Formylphenyl N Phenylcarbamate Derived Architectures

Research into Antimicrobial Properties of Synthesized Derivativesresearchgate.netnih.gov

The quest for novel antimicrobial agents has led to the exploration of various derivatives of 4-formylphenyl N-phenylcarbamate. Through chemical modifications of the formyl group, researchers have synthesized new compounds and evaluated their efficacy against a spectrum of pathogenic microorganisms.

Assessment of Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)researchgate.netnih.gov

Derivatives of this compound have been shown to possess activity against Gram-positive bacteria. Novel phenylcarbamates incorporating isoxazole (B147169), nitrofuran, and hydrazide moieties have demonstrated notable antimicrobial effects. researchgate.netnih.gov For instance, studies have reported the evaluation of these derivatives against museum strains of Staphylococcus aureus 209-P and Streptococcus pneumoniae. researchgate.netnih.gov

One notable derivative, a trans-cinnamaldehyde thiosemicarbazone, exhibited a Minimum Inhibitory Concentration (MIC) of 50 µg/mL against Staphylococcus aureus. researchgate.net While broad ranges of MIC values, from 125 to 3000 µg/mL, have been reported for some of the more potent, yet unspecified, compounds within this class, the specific activities of individual derivatives are crucial for detailed analysis. researchgate.net The isoxazole, nitrofuran, and hydrazide-containing derivatives have been highlighted as being the most active. researchgate.netnih.gov

Table 1: Antimicrobial Activity of this compound Derivatives against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Reported Activity |

|---|---|---|

| Isoxazole Derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Active |

| Nitrofuran Derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Active |

| Hydrazide Derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Active |

| Thiosemicarbazone Derivatives | Staphylococcus aureus | MIC: 50 µg/mL |

Evaluation of Efficacy Against Gram-Negative Bacterial Strains (e.g., E. coli, Pseudomonas aeruginosa)researchgate.netnih.gov

The antimicrobial screening of this compound derivatives has also extended to Gram-negative bacteria. The same classes of derivatives that showed promise against Gram-positive strains, namely those with isoxazole, nitrofuran, and hydrazide functionalities, were also found to be the most active against Gram-negative pathogens like E. coli O18 and Pseudomonas aeruginosa 165. researchgate.netnih.gov

The broad-spectrum potential of these compounds is significant, as Gram-negative bacteria are often more challenging to treat due to their complex cell wall structure. The reported MIC values for potent compounds in this category fall within the range of 125 to 3000 µg/mL. researchgate.net

Table 2: Antimicrobial Activity of this compound Derivatives against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Reported Activity |

|---|---|---|

| Isoxazole Derivatives | E. coli, Pseudomonas aeruginosa | Active |

| Nitrofuran Derivatives | E. coli, Pseudomonas aeruginosa | Active |

| Hydrazide Derivatives | E. coli, Pseudomonas aeruginosa | Active |

Elucidation of Structure-Activity Relationships (SAR) in Antimicrobial Systems

The preliminary data on the antimicrobial activity of this compound derivatives allow for the initial elucidation of structure-activity relationships (SAR). The consistent observation that derivatives featuring isoxazole, nitrofuran, and hydrazide moieties exhibit the highest activity suggests that the nature of the heterocyclic or functional group introduced at the formyl position is a key determinant of antimicrobial efficacy. researchgate.netnih.gov

Investigations into Phytotoxic or Plant Growth Regulatory Activities of Related Analogsresearchgate.netnih.gov

The presence of an aldehyde group, as in this compound, introduces another reactive site that could potentially interact with biological targets in plants, possibly leading to phytotoxic effects or influencing plant growth and development. However, without specific experimental data on this compound or its close analogs, any discussion on its phytotoxic or plant growth regulatory potential remains speculative and an area for future research.

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The chemical structure of this compound, featuring a reactive aldehyde group and a stable carbamate (B1207046) linkage, positions it as a valuable intermediate and building block in organic synthesis. The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including condensation reactions, to form Schiff bases, and as a precursor for the synthesis of various heterocyclic rings.

While specific, widespread applications of this compound as a key intermediate in complex syntheses are not extensively documented in readily available literature, its potential is evident. For instance, the synthesis of novel phenylcarbamates with isoxazole and pyridine (B92270) moieties has been achieved through [3+2]-cycloaddition and condensation reactions starting from 4-formylphenyl-N-phenylcarbamate. researchgate.netnih.gov This demonstrates its utility in constructing more complex molecular frameworks. Furthermore, related compounds like 4-formyl phenyl methacrylate (B99206) have been used in the synthesis of polymers, highlighting the utility of the 4-formylphenyl group as a building block. The principle of using aldehyde-functionalized aromatic compounds as precursors for more complex structures is a common strategy in organic synthesis.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 4-formylphenyl N-phenylcarbamate with high purity?

- Methodological Answer : Optimize reaction conditions using nucleophilic substitution between 4-formylphenol and phenyl isocyanate. Key parameters include temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst (e.g., triethylamine). Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients. Impurities like unreacted phenol or byproducts (e.g., urea derivatives) should be characterized via LC-MS .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and formyl C=O (~1680 cm⁻¹).

- NMR : H NMR should show formyl proton (~9.8 ppm) and aromatic protons (6.8–7.6 ppm). C NMR should resolve carbamate carbonyl (~155 ppm) and formyl carbon (~190 ppm).

- XRD : For crystalline samples, compare experimental patterns with simulated structures from density functional theory (DFT) .

Q. What factors influence the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 25–50°C. Use HPLC to quantify degradation products (e.g., 4-formylphenol and phenylamine). Hydrolysis is typically base-catalyzed, with carbamate cleavage dominating above pH 8. Protect the formyl group via acetal formation if stability in basic media is required .

Advanced Research Questions

Q. How can this compound serve as a building block in covalent organic frameworks (COFs)?

- Methodological Answer : Exploit the formyl group for dynamic covalent chemistry (e.g., Schiff base formation with amines). Design 2D or 3D COFs by linking carbamate monomers with diamines. Characterize porosity via BET surface area analysis (target >500 m²/g) and thermal stability via TGA (decomposition >300°C). Compare stacking modes (eclipsed vs. staggered) using powder XRD, referencing COF-5 synthesis protocols .

Q. What mechanistic insights explain contradictory reactivity outcomes in carbamate-functionalized nucleophilic substitutions?

- Methodological Answer : Perform kinetic studies under varying nucleophiles (e.g., Grignard reagents vs. amines). Use DFT calculations to model transition states, focusing on steric hindrance from the phenyl group and electronic effects of the formyl substituent. Validate with isotopic labeling (e.g., O in carbamate) to track bond cleavage pathways .

Q. How can the bioactivity of this compound derivatives be systematically evaluated?

- Methodological Answer : Synthesize analogs via formyl group derivatization (e.g., hydrazones for Schiff base libraries). Screen for antioxidant activity via DPPH radical scavenging assays, anti-inflammatory effects via COX-2 inhibition, and antidiabetic potential via α-glucosidase inhibition. Use SAR analysis to correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the thermal stability of carbamate derivatives in polymer matrices?

- Resolution : Discrepancies arise from differences in polymer backbone rigidity and crosslinking density. For this compound, incorporate thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways. Compare with phenyl-free carbamates to isolate the formyl group’s role in stability. Cross-reference COF studies showing high thermal resilience in boronate ester vs. imine-linked frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.